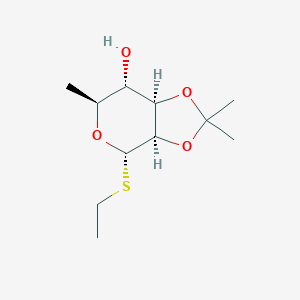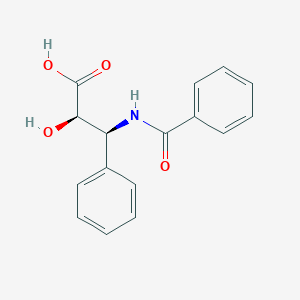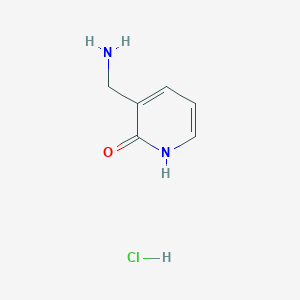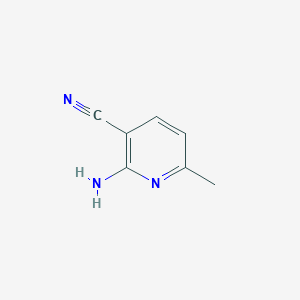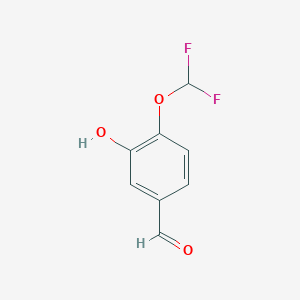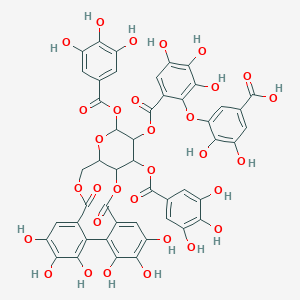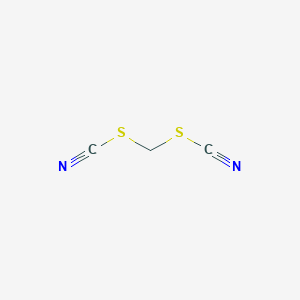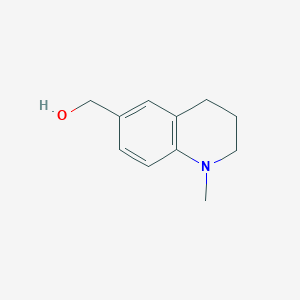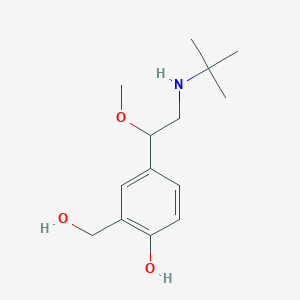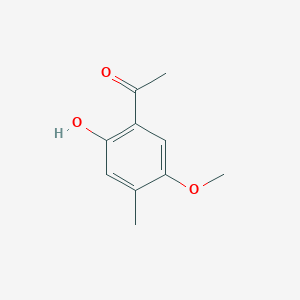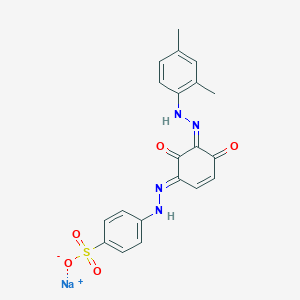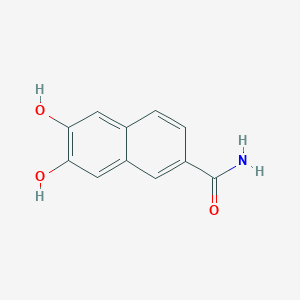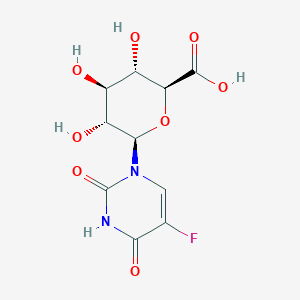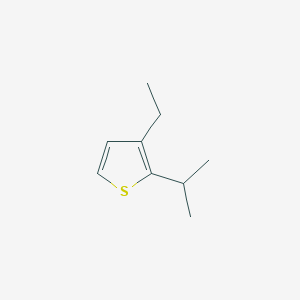
Thiophene, 3-ethyl-2-isopropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-ethyl-2-isopropyl is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a colorless liquid that is widely used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of thiophene, 3-ethyl-2-isopropyl is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound is also known to undergo electrophilic substitution reactions, where it can be substituted by other groups such as halogens, nitro groups, and alkyl groups.
Biochemische Und Physiologische Effekte
Thiophene, 3-ethyl-2-isopropyl has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is not considered to be harmful to human health. The compound is also not known to have any significant environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
Thiophene, 3-ethyl-2-isopropyl has several advantages for lab experiments. It is a versatile compound that can be used as a starting material for the synthesis of other organic compounds. The compound is also readily available and relatively inexpensive. However, the compound has some limitations for lab experiments. It is not very stable and can decompose over time, making it difficult to store. In addition, the compound is highly reactive and can react with other compounds in the lab, making it difficult to work with.
Zukünftige Richtungen
Thiophene, 3-ethyl-2-isopropyl has several future directions for research. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the compound's mechanism of action and its potential applications in various fields, such as materials science and organic electronics. Additionally, the compound's potential as a ligand in coordination chemistry and as a dopant in organic electronics could be explored further.
Conclusion
Thiophene, 3-ethyl-2-isopropyl is a versatile chemical compound that has various scientific research applications. The compound is synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research in this field continues to grow, it is likely that new applications and uses for thiophene, 3-ethyl-2-isopropyl will emerge.
Synthesemethoden
Thiophene, 3-ethyl-2-isopropyl is synthesized using different methods. One of the most common methods involves the reaction of 3-ethylthiophene with isopropyl magnesium bromide in the presence of a catalyst such as copper iodide. The reaction is carried out in anhydrous ether, and the product is obtained by distillation. Another method involves the reaction of 3-ethylthiophene with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The product is obtained by distillation and purification using chromatography.
Wissenschaftliche Forschungsanwendungen
Thiophene, 3-ethyl-2-isopropyl has various scientific research applications. It is used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and materials science. The compound is also used as a solvent in various chemical reactions and as a reagent in organic synthesis. In addition, thiophene, 3-ethyl-2-isopropyl is used as a ligand in coordination chemistry and as a dopant in organic electronics.
Eigenschaften
CAS-Nummer |
147871-79-2 |
|---|---|
Produktname |
Thiophene, 3-ethyl-2-isopropyl |
Molekularformel |
C9H14S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
3-ethyl-2-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-6-10-9(8)7(2)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
HONRDROYMONIRN-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)C(C)C |
Kanonische SMILES |
CCC1=C(SC=C1)C(C)C |
Synonyme |
Thiophene, 3-ethyl-2-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



